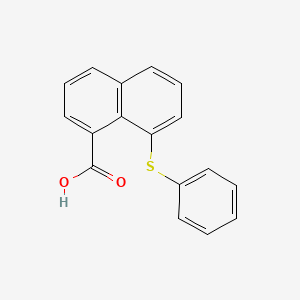
1-Naphthalenecarboxylic acid, 8-(phenylthio)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Naphthalenecarboxylic acid, 8-(phenylthio)- is an organic compound with a complex structure that includes a naphthalene ring substituted with a carboxylic acid group and a phenylthio group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Naphthalenecarboxylic acid, 8-(phenylthio)- can be achieved through palladium-catalyzed C8–H arylation of 1-naphthoic acid derivatives with aryl iodides. This process involves an electrophilic aromatic substitution mechanism and can be optimized by adjusting the solvent and reaction conditions .
Industrial Production Methods
While specific industrial production methods for 1-Naphthalenecarboxylic acid, 8-(phenylthio)- are not well-documented, the general approach involves large-scale synthesis using similar palladium-catalyzed reactions. The choice of catalysts, solvents, and reaction conditions are critical to achieving high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
1-Naphthalenecarboxylic acid, 8-(phenylthio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents on the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like aryl iodides and palladium catalysts are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
1-Naphthalenecarboxylic acid, 8-(phenylthio)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-Naphthalenecarboxylic acid, 8-(phenylthio)- involves its interaction with molecular targets through its functional groups. The carboxylic acid group can form hydrogen bonds, while the phenylthio group can participate in π-π interactions and other non-covalent interactions. These interactions influence the compound’s reactivity and biological activity.
Comparación Con Compuestos Similares
Similar Compounds
1-Naphthoic acid: Similar structure but lacks the phenylthio group.
2-Naphthoic acid: Similar structure with the carboxylic acid group at a different position.
Naphthalene-2-sulfonic acid: Contains a sulfonic acid group instead of a carboxylic acid group.
Uniqueness
1-Naphthalenecarboxylic acid, 8-(phenylthio)- is unique due to the presence of both the carboxylic acid and phenylthio groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
57360-19-7 |
|---|---|
Fórmula molecular |
C17H12O2S |
Peso molecular |
280.3 g/mol |
Nombre IUPAC |
8-phenylsulfanylnaphthalene-1-carboxylic acid |
InChI |
InChI=1S/C17H12O2S/c18-17(19)14-10-4-6-12-7-5-11-15(16(12)14)20-13-8-2-1-3-9-13/h1-11H,(H,18,19) |
Clave InChI |
DITBATKOGDRKFQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)SC2=CC=CC3=C2C(=CC=C3)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



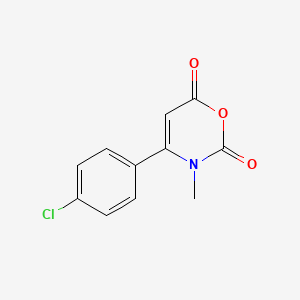
![Acetamide, N-(8,10-dinitro-5-oxo-5H-benzo[a]phenoxazin-6-yl)-](/img/structure/B14607457.png)

![3-Methyl-5-(methylsulfanyl)-N-pentyl-2H-pyrazolo[4,3-d]pyrimidin-7-amine](/img/structure/B14607472.png)
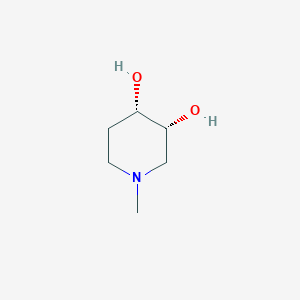
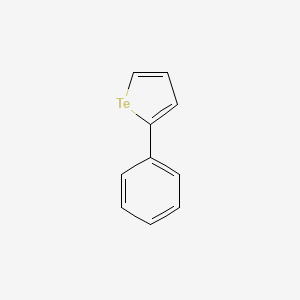
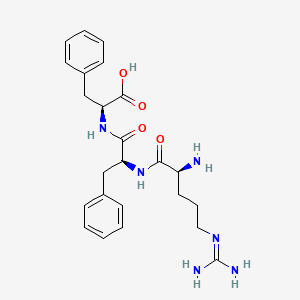

![N-{4-[2-(1H-Indol-3-yl)ethyl]piperazin-1-yl}-3,5-dimethoxybenzamide](/img/structure/B14607508.png)
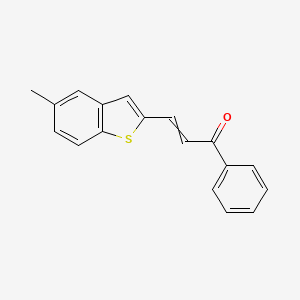
![Benzyl(dimethyl)[(prop-2-yn-1-yl)oxy]silane](/img/structure/B14607520.png)


